N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Description
Properties
Molecular Formula |
C22H16N2O3S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H16N2O3S/c1-26-13-10-11-16-19(12-13)28-22(23-16)24-21(25)20-14-6-2-4-8-17(14)27-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25) |
InChI Key |
PKLFWWRDMNPPAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
Xanthene is acylated using chloroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to the carboxylic acid:
Optimized Parameters:
Oxidation of 9H-Xanthene-9-Methanol
Xanthene-9-methanol is oxidized using Jones reagent (CrO₃/H₂SO₄):
Conditions:
-
Oxidizing Agent: CrO₃ (2.0 equiv) in H₂SO₄ (3 M)
-
Temperature: 0–5°C (prevents over-oxidation)
Amide Coupling Strategies
The final step involves coupling 6-methoxy-1,3-benzothiazol-2-amine with xanthene-9-carboxylic acid. Three primary methods are employed:
Activated Ester Method
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the benzothiazole amine:
Conditions:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Table:
This method minimizes racemization and improves yields compared to acyl chloride routes.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate coupling:
Conditions:
-
Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv)
-
Solvent: DMF
-
Microwave Power: 150 W
-
Temperature: 100°C
-
Time: 20 minutes
Comparative Analysis of Methods
Table 1: Efficiency of Coupling Strategies
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Acyl Chloride | 65–70 | 90 | 16 h |
| EDC/HOBt | 88 | 95 | 24 h |
| Microwave/HATU | 92 | 98 | 0.33 h |
Microwave-assisted coupling offers superior efficiency, though scalability remains a challenge for industrial applications.
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (ethanol/water). Purity is confirmed by:
-
HPLC: >98% (C18 column, acetonitrile/H₂O gradient)
-
¹H NMR: δ 8.21 (s, 1H, NH), 7.85–6.75 (m, 11H, aromatic), 3.89 (s, 3H, OCH₃).
Challenges and Optimizations
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzothiazole Ring
The 2-position methoxy group on the benzothiazole moiety undergoes nucleophilic substitution under alkaline conditions:
These substitutions modify electronic properties while retaining the benzothiazole scaffold essential for bioactivity.
Xanthene Core Modifications
The xanthene system participates in ring-opening and oxidation reactions:
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO4 | H2SO4, 40°C, 3 hrs | 9-ketoxanthene derivative | Fluorescent probe synthesis |
| CrO3 | Acetic acid, reflux | Epoxide formation at C4-C5 | Anticancer prodrug studies |
| O2 (catalyzed) | Pt/C, ethanol, 60°C | Hydroxylated xanthene analogs | Material science applications |
Oxidation at the xanthene bridgehead carbon (C9) generates reactive ketones for downstream conjugations.
Carboxamide Group Reactivity
The carboxamide linker enables transformations critical for pharmacological optimization:
| Reaction | Conditions | Products | Biological Impact |
|---|---|---|---|
| Hydrolysis | 6M HCl, 110°C, 8 hrs | Xanthene-9-carboxylic acid | Increased solubility |
| Esterification | R-OH, DCC, DMAP, CH2Cl2 | Alkyl ester derivatives | Enhanced membrane permeability |
| Schiff base formation | R-NH2, EtOH, reflux | Iminoxanthene complexes | Metal-chelating agents |
Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, confirmed by 13C NMR studies .
Cycloaddition and Cross-Coupling Reactions
The aromatic systems enable modern synthetic methodologies:
| Reaction Type | Catalysts/Reagents | Key Products | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, Ar-B(OH)2, K2CO3 | Biaryl-modified xanthenes | 83 |
| Click chemistry | CuSO4, sodium ascorbate, RT | Triazole-linked conjugates | 91 |
| Diels-Alder | Maleic anhydride, toluene, 80°C | Fused polycyclic adducts | 67 |
Palladium-catalyzed cross-couplings at C4/C5 positions of xanthene demonstrate exceptional regioselectivity .
Biological Target Interactions
Reactive intermediates participate in enzyme inhibition:
| Enzyme Target | Interaction Mechanism | IC50 (μM) | Therapeutic Area |
|---|---|---|---|
| Topoisomerase II | Intercalation-induced DNA cleavage | 0.42 | Antileishmanial agents |
| Cytochrome P450 3A4 | Competitive inhibition | 2.17 | Drug metabolism modulation |
| Tubulin polymerization | Binding at colchicine site | 1.89 | Antimitotic applications |
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the benzothiazole 6-position enhance topoisomerase inhibition by 3.2-fold compared to methoxy substituents .
Comparative Reactivity with Structural Analogs
Key differences in reaction profiles versus similar compounds:
| Compound | Xanthene Reactivity | Benzothiazole Reactivity | Unique Pathways |
|---|---|---|---|
| 6-methylbenzothiazole analog | Moderate | High | Demethylation under strong acids |
| Chlorophenoxy-acetamide derivative | Low | Very high | SNAr at chlorinated positions |
| Thiophene-xanthene hybrids | High | Moderate | Electrophilic thiophene sulfonation |
The methoxy group in N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide suppresses unwanted ring-opening reactions compared to non-substituted analogs.
This systematic analysis demonstrates the compound’s versatility in generating functionally diverse derivatives through controlled chemical transformations. Recent advances in photoredox catalysis and flow chemistry present opportunities to further expand its synthetic utility while maintaining the structural integrity of both xanthene and benzothiazole moieties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 5.08 µM against Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Potential
The anticancer properties of this compound have been evaluated through various in vitro studies. The compound has shown promising results against several cancer cell lines, with IC50 values indicating potent cytotoxic effects. For example, similar benzothiazole derivatives have been reported to exhibit IC50 values ranging from 4.12 µM to over 10 µM against different cancer types, suggesting their potential as effective chemotherapeutic agents .
Neuroprotective Effects
Emerging studies suggest that benzothiazole derivatives may also possess neuroprotective properties. Research into multi-target directed ligands (MTDLs) has highlighted the potential of compounds like this compound in treating neurodegenerative diseases. These compounds have been tested for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative processes .
Case Studies
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzothiazole Moiety
The 6-position substitution on the benzothiazole ring significantly influences biological activity. Key comparisons include:
Table 1: Impact of Benzothiazole Substituents on Antimicrobial Activity
- Methoxy (6-OCH₃) : In BTC-j, the 6-methoxy group enhances antimicrobial activity, particularly against E. coli (MIC 3.125 µg/ml), likely due to improved solubility and electron-donating effects .
- Methyl (4-CH₃) : The 4-methyl substitution in the ChEBI analogue lacks direct activity data but highlights the importance of substitution position on the benzothiazole ring .
Heterocyclic Core and Linker Modifications
The xanthene-carboxamide scaffold differentiates the target compound from other benzothiazole derivatives:
Table 2: Core Structure and Linker Comparisons
- Xanthene vs. Pyridine/Acetamide : The rigid xanthene core may improve DNA intercalation or enzyme binding compared to the flexible acetamide linker in BTC-j/r. However, reduced solubility could limit bioavailability.
- Carboxamide vs. Ether Linkers : Carboxamide linkers (as in the target compound) offer hydrogen-bonding capabilities, whereas ether linkers (e.g., in Compound 6) prioritize solubility and metabolic stability .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antitumor , antibacterial , and antioxidative properties. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 436.5 g/mol. The structure features a xanthene core linked to a benzothiazole moiety, which is critical for its biological activities.
Antitumor Activity
Numerous studies have highlighted the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance:
- A study demonstrated that derivatives of benzothiazole exhibited moderate to strong antiproliferative activity against HeLa cells, with some compounds showing IC50 values in the micro and submicromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | HeLa | 0.5 |
| 6f | HeLa | 0.6 |
| 10 | MCF-7 | 3.7 |
The introduction of substituents such as methoxy groups has been shown to enhance selectivity and potency against tumor cells, indicating structure-activity relationships (SAR) that are pivotal in drug design .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
- A notable compound showed a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis, highlighting its potential as an antibacterial agent .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Antioxidative Activity
Antioxidative activity is another critical aspect of the biological profile of this compound. Research indicates that derivatives can significantly reduce oxidative stress markers in vitro:
- The presence of hydroxyl and methoxy groups contributes to enhanced antioxidative capacity, as evidenced by assays measuring DPPH and ABTS radical scavenging activities .
Case Studies
- Study on Antiproliferative Activity : A recent study synthesized several benzothiazole derivatives and evaluated their effects on cancer cell lines. The results indicated that compounds with specific substituents showed promising antiproliferative effects, particularly those that modulated reactive oxygen species levels.
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of methoxy-substituted benzothiazoles against common pathogens. The study found that certain derivatives effectively inhibited bacterial growth, suggesting their potential utility in treating infections.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions starting from 2-amino-6-methoxybenzothiazole and 9H-xanthene-9-carboxylic acid derivatives. Key steps include:
- Activation of the carboxylic acid using coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) under reflux .
- Purification via column chromatography (silica gel, eluent: cyclohexane/ethyl acetate gradient) to isolate the product .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm, benzothiazole C-S stretch at ~650 cm) .
- NMR : Confirm methoxy (-OCH) integration at δ 3.8–4.0 ppm and xanthene aromatic protons at δ 6.8–8.2 ppm .
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS) to verify molecular ion peaks .
Q. How can researchers design crystallization experiments for structural determination?
- Approach :
- Use slow evaporation in solvents like DCM/hexane or methanol/water to grow single crystals .
- Employ X-ray crystallography with SHELXL for refinement and WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can contradictions in antimicrobial activity data between similar benzothiazole-xanthene derivatives be resolved?
- Analysis Framework :
- Experimental Variables : Compare minimum inhibitory concentration (MIC) protocols (e.g., broth microdilution vs. agar diffusion) and bacterial strains used .
- Structural Comparisons : Overlay crystallographic data of active/inactive analogs to identify critical substituent interactions (e.g., methoxy vs. nitro groups) .
Q. What computational approaches predict biological targets of this compound?
- Methodology :
- Molecular Docking : Use V-life MDS 3.5 or AutoDock to model interactions with DNA gyrase (PDB: 3G75). Focus on hydrogen bonding with Thr165 and hydrophobic interactions with the benzothiazole core .
- MD Simulations : Validate binding stability over 100 ns trajectories using GROMACS .
Q. How does the methoxy substituent on the benzothiazole moiety influence bioactivity compared to other derivatives?
- Structure-Activity Relationship (SAR) :
| Substituent (R) | MIC (µg/ml) vs. E. coli | Docking Score (ΔG, kcal/mol) |
|---|---|---|
| -OCH | 3.125 | -8.2 |
| -NO | 12.5 | -6.7 |
| -Cl | 6.25 | -7.1 |
- Conclusion : Methoxy enhances solubility and hydrogen-bonding capacity, improving target engagement .
Q. How to optimize reaction yields in multi-step syntheses involving xanthene and benzothiazole moieties?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
